molecular formula C5H10O4 B14405254 2,2-Dimethoxypropanoic acid CAS No. 85515-87-3

2,2-Dimethoxypropanoic acid

Cat. No.: B14405254
CAS No.: 85515-87-3
M. Wt: 134.13 g/mol
InChI Key: SVLPCVGRPXRCHR-UHFFFAOYSA-N
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Description

2,2-Dimethoxypropanoic acid is an organic compound with the molecular formula C₅H₁₀O₄ It is a derivative of propanoic acid, where two methoxy groups are attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethoxypropanoic acid can be synthesized through the reaction of acetone with methanol in the presence of an acid catalyst. The reaction involves the formation of 2,2-dimethoxypropane, which is then hydrolyzed to yield this compound. The reaction conditions typically include a temperature range of 50-60°C and an acidic medium to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where acetone and methanol are mixed with an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2,2-Dimethoxypropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethoxypropanoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methoxy groups make it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

2,2-dimethoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(8-2,9-3)4(6)7/h1-3H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLPCVGRPXRCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517285
Record name 2,2-Dimethoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85515-87-3
Record name 2,2-Dimethoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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